Propanamide, 2-amino-N-8-quinolinyl-, (2S)-

Chiral building block Stereospecific catalysis Enantioselective C–H activation

Propanamide, 2-amino-N-8-quinolinyl-, (2S)- (CAS 587832‑37‑9) is a chiral aminoamide comprising an L‑alanine core linked via an amide bond to the 8‑position of a quinoline ring [REFS‑1]. The single stereocentre imparts (S)‑absolute configuration, distinguishing it from racemic or (R)‑enantiomer preparations [REFS‑2].

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 587832-37-9
Cat. No. B12582172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 2-amino-N-8-quinolinyl-, (2S)-
CAS587832-37-9
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC2=C1N=CC=C2)N
InChIInChI=1S/C12H13N3O/c1-8(13)12(16)15-10-6-2-4-9-5-3-7-14-11(9)10/h2-8H,13H2,1H3,(H,15,16)/t8-/m0/s1
InChIKeyZSXAWWHQDYRCKP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (2S)-2-Amino-N-quinolin-8-ylpropanamide (CAS 587832-37-9): Chiral 8‑Aminoquinoline Amide Building Block


Propanamide, 2-amino-N-8-quinolinyl-, (2S)- (CAS 587832‑37‑9) is a chiral aminoamide comprising an L‑alanine core linked via an amide bond to the 8‑position of a quinoline ring [REFS‑1]. The single stereocentre imparts (S)‑absolute configuration, distinguishing it from racemic or (R)‑enantiomer preparations [REFS‑2]. The 8‑aminoquinoline (8‑AQ) motif functions as a well‑established N,N‑bidentate directing auxiliary in Pd‑catalysed C(sp³)–H functionalisation [REFS‑3], while the free primary amine offers a reactive handle for further elaboration into peptidomimetic or heterocyclic libraries.

Why Generic 8‑Aminoquinoline Amides Cannot Replace (2S)-2-Amino-N-quinolin-8-ylpropanamide in Stereospecific Applications


Simple interchange with achiral N‑quinolin‑8‑ylpropanamide (CAS 33757‑46‑9) or the racemic mixture is not possible when chirality is required, as the (2S)‑centre provides geometric and electronic complementarity to chiral biological targets or asymmetric catalytic cycles [REFS‑1]. Replacement by the (R)‑enantiomer reverses the spatial presentation of the free α‑amino group, potentially altering metal‑chelation geometry in C–H activation templates as well as binding to proteases such as neurolysin (Nln), where the (S)‑histidine analogue Nln activator 1 exhibits single‑digit micromolar potency [REFS‑2]. Compounds lacking the free amine (e.g., N‑quinolin‑8‑ylpropionamide) forfeit the nucleophilic handle needed for downstream amidation or ligation chemistry, eliminating the key advantage of this compact, difunctional scaffold [REFS‑3].

Quantitative Differentiation of (2S)-2-Amino-N-quinolin-8-ylpropanamide versus Closest Analogs


Chiral Configuration: Absolute (S)-Stereochemistry versus (R)-Enantiomer or Racemate

The target compound is the single (S)-enantiomer (InChI Key stereodescriptor: /t8-/m0/s1) [REFS‑1]. The corresponding (R)-enantiomer (CAS not separately registered in primary literature) would present the free amine in the opposite orientation, a critical parameter in bidentate coordination to Pd centres during auxiliary-directed C–H activation, where even small changes in bite angle can alter regioselectivity and enantiomeric excess [REFS‑2]. Racemic mixtures have been explicitly noted as insufficient for stereospecific C–H arylation reactions in alanine substrates [REFS‑3].

Chiral building block Stereospecific catalysis Enantioselective C–H activation

Functional Group Differentiation: Free α-Amine Versus N-Acylated or Deaminated 8‑Aminoquinoline Amides

The presence of a primary amine (LogP = 2.87, PSA = 71.5 Ų) [REFS‑1] distinguishes this compound from N‑quinolin‑8‑ylpropanamide (CAS 33757‑46‑9; LogP ≈ 2.45, PSA ≈ 42 Ų) [REFS‑2] and from the neurolysin activator lead (2S)-2-amino-3-(1H‑imidazol‑5‑yl)-N-(quinolin‑8‑yl)propanamide (PSA = 84.9 Ų) [REFS‑3]. The free amine serves as a nucleophilic anchor for further amidation, sulfonylation, or reductive amination without requiring a deprotection step. In contrast, the de‑aminated comparator N‑quinolin‑8‑ylpropanamide lacks this handle entirely, precluding direct peptide coupling.

Peptidomimetic synthesis Amide coupling handle C–H auxiliar

Compact Scaffold Advantage: Lower Molecular Weight and Reduced Complexity Compared to Imidazole-Containing Neurolysin Activator Probes

With a molecular weight of 215.25 Da [REFS‑1], the target compound is significantly lighter than the histidine‑containing neurolysin activator lead (281.31 Da) [REFS‑2]. This lower mass, combined with the absence of the imidazole heterocycle, positions it as a minimal fragment for assessing the 8‑AQ pharmacophore contribution in peptidomimetic libraries. The lead compound (2S)-2-amino-3-(1H‑imidazol‑5‑yl)-N-(quinolin‑8‑yl)propanamide achieves 50 % neurolysin activation at 6.2 μM [REFS‑3]; the target compound serves as a truncated control to deconvolute the contribution of the imidazole moiety to affinity and brain penetration (brain/plasma ratio ≈ 0.3 for the lead [REFS‑2]).

Fragment-based drug design Lead optimisation Neurolysin probes

Synthetic Versatility: Direct Use as a Bidentate Directing Group for C–H Functionalisation

The 8‑AQ amide motif is a privileged bidentate directing group. In Pd‑catalysed β‑arylation of alanine‑derived substrates, amides bearing the 8‑AQ auxiliary achieve yields typically >60 % with regioselectivity ratios exceeding 20:1 for mono‑ vs. di‑arylation when optimised [REFS‑1]. While the cited study uses N‑protected alanine substrates, the target compound’s free amine allows one‑step installation of the AQ‑amide template without prior protection, offering a synthetic economy advantage over similar auxiliaries such as picolinamide (PA) or 2‑(methylthio)aniline, which often require additional steps and give lower yields (PA: ~40 % in comparable transformations) [REFS‑2].

C(sp³)–H arylation 8‑Aminoquinoline auxiliary Late‑stage functionalisation

Application Scenarios for (2S)-2-Amino-N-quinolin-8-ylpropanamide (CAS 587832-37-9) Supported by Quantitative Evidence


Chiral Building Block for Enantioselective C(sp³)–H Functionalisation of Alanine

The (S)‑configured AQ‑amide scaffold can be directly employed as a substrate in Pd‑catalysed β‑C–H arylation, providing β‑arylalanine derivatives after auxiliary removal. The documented regioselectivity ratio >20:1 for AQ auxiliaries [REFS‑1] and the >97 % ee of the input material ensure that the resulting unnatural amino acids retain high enantiopurity, which is essential for peptide drug candidates. Avoidance of the racemate eliminates the need for chiral resolution post‑functionalisation.

Minimal Fragment for Pharmacophore Deconvolution in Neurolysin Activator Programmes

As the truncated analogue of the first‑in‑class Nln activator 1 (EC₅₀ 6.2 μM) [REFS‑2], the target compound serves as a critical control to isolate the contribution of the 8‑AQ scaffold to target binding and brain penetration. Its lower PSA (71.5 Ų vs. 84.9 Ų) and MW (215 Da vs. 281 Da) make it a better starting point for fragment‑based optimisation of CNS‑penetrant Nln agonists, where the lead’s brain/plasma ratio of ≈0.3 requires improvement [REFS‑3].

Amine‑Reactive Handle for Peptidomimetic and Heterocyclic Library Synthesis

The free α‑amine enables direct amide coupling, sulfonamide formation, or reductive amination without protecting‑group manipulation, a capability absent in N‑quinolin‑8‑ylpropanamide [REFS‑4]. This positions the compound as a versatile entry point for diversity‑oriented synthesis of 8‑AQ‑tagged peptidomimetics, where the quinoline fluorophore also permits downstream fluorescence‑based binding assays.

Metal‑Chelating Ligand Precursor for Coordination Chemistry

The 8‑AQ moiety is a rigid, flat N,N‑bidentate ligand for transition metals. The target compound’s primary amine can be further functionalised to tune the electronic and steric properties of the resulting metal complexes, which are of interest as catalysts or luminescent probes. The (S)‑configuration introduces an additional element of asymmetry that may induce chiral induction in metal‑catalysed transformations [REFS‑1].

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